Cas no 407610-91-7 (Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-bromo-)
Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-bromo- Chemical and Physical Properties
Names and Identifiers
-
- Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-bromo-
- 407610-91-7
- EN300-176581
- 4-Bromobicyclo(4.2.0)octa-1,3,5-trien-7-one
- SCHEMBL2370367
- AT46222
- 958-925-9
- 4-bromobicyclo[4.2.0]octa-1,3,5-trien-7-one
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- Inchi: 1S/C8H5BrO/c9-6-2-1-5-3-8(10)7(5)4-6/h1-2,4H,3H2
- InChI Key: SIBAIBBXJAOUAE-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)C(C2)=O
Computed Properties
- Exact Mass: 195.95238Da
- Monoisotopic Mass: 195.95238Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 17.1Ų
Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-bromo- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P027UFV-50mg |
4-bromobicyclo[4.2.0]octa-1,3,5-trien-7-one |
407610-91-7 | 95% | 50mg |
$335.00 | 2024-05-03 | |
| 1PlusChem | 1P027UFV-100mg |
4-bromobicyclo[4.2.0]octa-1,3,5-trien-7-one |
407610-91-7 | 95% | 100mg |
$485.00 | 2024-05-03 | |
| 1PlusChem | 1P027UFV-250mg |
4-bromobicyclo[4.2.0]octa-1,3,5-trien-7-one |
407610-91-7 | 95% | 250mg |
$664.00 | 2024-05-03 | |
| 1PlusChem | 1P027UFV-500mg |
4-bromobicyclo[4.2.0]octa-1,3,5-trien-7-one |
407610-91-7 | 95% | 500mg |
$1012.00 | 2024-05-03 | |
| 1PlusChem | 1P027UFV-1g |
4-bromobicyclo[4.2.0]octa-1,3,5-trien-7-one |
407610-91-7 | 95% | 1g |
$1281.00 | 2024-05-03 | |
| 1PlusChem | 1P027UFV-2.5g |
4-bromobicyclo[4.2.0]octa-1,3,5-trien-7-one |
407610-91-7 | 95% | 2.5g |
$2449.00 | 2024-05-03 | |
| 1PlusChem | 1P027UFV-5g |
4-bromobicyclo[4.2.0]octa-1,3,5-trien-7-one |
407610-91-7 | 95% | 5g |
$3595.00 | 2024-05-03 |
Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-bromo- Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-bromo-
Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-bromo-
The compound with CAS No. 407610-91-7, commonly referred to as Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-bromo, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique bicyclic structure and the presence of a bromine atom at the 4-position, which contributes to its distinctive chemical properties and potential applications.
Bicyclo[4.2.0]octa-1,3,5-trien-7-one is a fused bicyclic system composed of a cyclohexene ring and a cyclopropane ring, with three double bonds within the structure. The presence of the bromine atom at the 4-position introduces additional functional complexity, making this compound a valuable substrate for various chemical transformations and biological studies.
Recent research has highlighted the potential of Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-bromo in drug discovery and development. Its rigid bicyclic framework provides an ideal platform for exploring molecular interactions with biological targets such as enzymes and receptors. For instance, studies have shown that this compound exhibits promising activity in inhibiting certain kinases, which are critical in cellular signaling pathways associated with cancer and inflammatory diseases.
The synthesis of Bicyclo[4.2.0]octa-1,3,5-trien-7-one derivatives has been optimized through advanced methodologies such as ring-closing metathesis and electrocyclization reactions. These techniques allow for precise control over the stereochemistry and functionalization of the molecule, enabling researchers to tailor its properties for specific applications.
In addition to its pharmacological potential, Bicyclo[4.2.0]octa-1,3,5-trien-7-one has also been explored in materials science for its unique electronic properties. The conjugated system within the molecule makes it a candidate for applications in organic electronics and optoelectronic devices.
Furthermore, recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of Bicyclo[4.2.0]octa-1,3,5-trien-7-one derivatives. Quantum mechanical calculations have revealed that the bromine substitution at the 4-position significantly alters the molecule's electron distribution, enhancing its reactivity towards electrophilic substitutions and nucleophilic attacks.
The study of Bicyclo[4.2.0]octa-1,3,5-trien-7-one has also contributed to our understanding of strained ring systems in organic chemistry. The cyclopropane ring introduces significant angle strain into the molecule, which can influence its stability and reactivity under different conditions.
In conclusion, Bicyclo[4.2.0]octa-1,3,5-trien-7-one, particularly its 4-bromo derivative (CAS No: 407610-91), represents a fascinating area of research with diverse applications across multiple disciplines.
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